N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide
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Overview
Description
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide: is an organic compound that features a cyclopropane carboxamide group attached to a benzyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the benzyl intermediate: This can be achieved by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a benzyl halide under suitable conditions.
Coupling with cyclopropanecarboxamide: The benzyl intermediate is then coupled with cyclopropanecarboxamide using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids or borate esters.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: : It may be used in the development of probes or ligands for biological studies, particularly those involving boron-containing compounds.
Industry: : Used in the synthesis of advanced materials, such as polymers or catalysts, that require boron-containing components.
Mechanism of Action
The mechanism of action for N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide involves its ability to participate in various chemical reactions due to the presence of the boron center. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The cyclopropane carboxamide group can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing structure but with an aniline group instead of a cyclopropane carboxamide.
Pinacolborane: Contains the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety but lacks the benzyl and cyclopropane carboxamide groups.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boron-containing structure but with a pyridine ring.
Properties
Molecular Formula |
C17H24BNO3 |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-12(10-14)11-19-15(20)13-8-9-13/h5-7,10,13H,8-9,11H2,1-4H3,(H,19,20) |
InChI Key |
SVZVWAUJCUKOQU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C3CC3 |
Origin of Product |
United States |
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